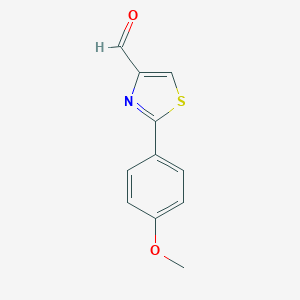

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUAAQCBGVFCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404210 | |

| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

174006-71-4 | |

| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (CAS: 174006-71-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[2] Its structural features, particularly the electron-donating methoxy group and the reactive aldehyde functionality, make it a versatile building block for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 174006-71-4 | [2] |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

| Boiling Point (Predicted) | 387.6 ± 48.0 °C | |

| Density (Predicted) | 1.266 ± 0.06 g/cm³ |

Synthesis and Characterization

Plausible Synthetic Routes

Three potential synthetic strategies are outlined below, based on common methods for thiazole synthesis and modification.

3.1.1. Hantzsch Thiazole Synthesis followed by Oxidation

This is a classical and widely used method for the synthesis of the thiazole ring.[3] The general workflow is depicted below.

Caption: Hantzsch synthesis followed by oxidation.

3.1.2. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]

Caption: Vilsmeier-Haack formylation of a thiazole precursor.

3.1.3. Oxidation of the Corresponding Alcohol

If the precursor alcohol is available, a straightforward oxidation can yield the target aldehyde.

Caption: Oxidation of the corresponding alcohol precursor.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde and provides a representative procedure for the oxidation of the corresponding alcohol precursor.

Synthesis of this compound

Materials:

-

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

-

Manganese dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Ethanol (EtOH)

-

Diatomaceous earth

Procedure:

-

To a solution of [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol (1.0 eq) in chloroform, add manganese dioxide (8.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated for this compound.

¹H NMR (predicted):

-

δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~8.1 ppm (s, 1H): Thiazole ring proton (H-5).

-

δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole ring on the methoxyphenyl group.

-

δ ~7.0 ppm (d, 2H): Aromatic protons meta to the thiazole ring on the methoxyphenyl group.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (predicted):

-

δ ~185 ppm: Aldehyde carbonyl carbon.

-

δ ~168 ppm: Thiazole ring carbon (C-2).

-

δ ~162 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~150 ppm: Thiazole ring carbon (C-4).

-

δ ~130 ppm: Thiazole ring carbon (C-5).

-

δ ~128 ppm: Aromatic carbons ortho to the thiazole ring.

-

δ ~126 ppm: Aromatic ipso-carbon attached to the thiazole ring.

-

δ ~114 ppm: Aromatic carbons meta to the thiazole ring.

-

δ ~55 ppm: Methoxy carbon.

FT-IR (predicted, cm⁻¹):

-

~3100-3000: C-H stretching (aromatic and thiazole).

-

~2850, ~2750: C-H stretching (aldehyde).

-

~1700: C=O stretching (aldehyde).

-

~1600, ~1500: C=C stretching (aromatic ring).

-

~1250: C-O stretching (aryl ether).

Biological Activity and Potential Applications

While direct biological data for this compound is limited in the public domain, the broader class of thiazole derivatives has been extensively studied, revealing significant potential in drug discovery.[2]

Anticancer Activity of Related Thiazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of 2-arylthiazole derivatives. The proposed mechanisms of action often involve the disruption of key cellular processes.

4.1.1. Inhibition of Tubulin Polymerization

A significant number of thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

References

- 1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a methoxyphenyl group attached to a thiazole-4-carbaldehyde core, makes it a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The thiazole ring, a common motif in biologically active compounds, coupled with the electron-donating methoxy group and the reactive aldehyde functionality, provides a versatile platform for drug design and the development of novel organic materials.[1] This guide provides a comprehensive overview of the molecular structure of this compound, including its key physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic pathway.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[2] The molecule consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. A 4-methoxyphenyl group is attached to the second position of the thiazole ring, and a carbaldehyde (aldehyde) group is substituted at the fourth position. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule. Commercial sources describe it as an off-white solid.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| CAS Number | 174006-71-4 | [3] |

| Appearance | Off-white solid | [1] |

| Solubility | Information not available |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl and thiazole rings, the aldehyde proton, and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2-8.4 | Singlet | 1H | Thiazole ring proton (H5) |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons (ortho to thiazole on phenyl ring) |

| ~7.0-7.2 | Doublet | 2H | Aromatic protons (meta to thiazole on phenyl ring) |

| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | Aldehyde carbonyl carbon (C=O) |

| ~165-170 | Thiazole ring carbon (C2) |

| ~160-165 | Phenyl ring carbon attached to methoxy group |

| ~150-155 | Thiazole ring carbon (C4) |

| ~130-135 | Thiazole ring carbon (C5) |

| ~128-130 | Phenyl ring carbons (ortho to thiazole) |

| ~125-128 | Phenyl ring carbon attached to thiazole |

| ~114-116 | Phenyl ring carbons (meta to thiazole) |

| ~55-56 | Methoxy group carbon (-OCH₃) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |

| ~2850-2750 | Weak | Aldehyde C-H stretching |

| ~1690-1670 | Strong | Aldehyde C=O stretching |

| ~1610-1580 | Medium-Strong | Aromatic C=C stretching |

| ~1550-1500 | Medium-Strong | Thiazole ring stretching |

| ~1250-1200 | Strong | Aryl-O-C asymmetric stretching (methoxy) |

| ~1050-1000 | Medium | Aryl-O-C symmetric stretching (methoxy) |

Note: Predicted absorption bands are based on data from similar compounds and characteristic functional group frequencies.[4]

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and the thiazole ring.

| m/z | Interpretation |

| 219 | Molecular ion [M]⁺ |

| 218 | [M-H]⁺ |

| 190 | [M-CHO]⁺ |

| 134 | [M-C₇H₅O]⁺ (loss of benzaldehyde radical) |

| 108 | [C₇H₈O]⁺ (methoxyphenyl cation) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be derived from established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a common and versatile method.

Proposed Synthesis: Hantzsch Thiazole Synthesis

This method involves the reaction of a thioamide with an α-halocarbonyl compound.

Materials:

-

4-Methoxythiobenzamide

-

3-Bromo-2-oxopropanal (or a suitable precursor)

-

Ethanol (or other suitable solvent)

-

Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

-

Dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of 3-bromo-2-oxopropanal (1 equivalent) in ethanol dropwise to the flask with stirring.

-

Add a base (e.g., sodium bicarbonate, 1.1 equivalents) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with the predicted values.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthetic Workflow

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical properties, synthesis protocols, and explores its potential as a scaffold in drug discovery, particularly in the development of anticancer and antimicrobial agents. Quantitative biological activity data for this compound and its derivatives are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies for key biological assays are provided, and a representative signaling pathway potentially modulated by this class of compounds is visualized.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound, featuring a methoxy-substituted phenyl ring at the 2-position and a reactive carbaldehyde group at the 4-position of the thiazole core, serves as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.[1] Its structural features make it a valuable building block for creating novel compounds with enhanced biological efficacy.[1]

Chemical Properties and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde, 2-(4-methoxyphenyl)-4-thiazolecarboxaldehyde |

| CAS Number | 174006-71-4 |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Appearance | Off-white to yellow solid |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a common and adaptable method. This typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a multi-step approach is generally employed, starting from readily available precursors.

General Synthetic Approach: Hantzsch Thiazole Synthesis Adaptation

A plausible synthetic route involves the reaction of 4-methoxythiobenzamide with a suitable α-halo-β-oxoaldehyde or its synthetic equivalent.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established methods for the synthesis of analogous compounds.

Step 1: Synthesis of 4-methoxythiobenzamide To a solution of 4-methoxybenzonitrile in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, hydrogen sulfide gas is bubbled through, or a solid sulfide source like sodium hydrosulfide is added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The product, 4-methoxythiobenzamide, is then isolated by precipitation and filtration.

Step 2: Synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate 4-methoxythiobenzamide is reacted with ethyl bromopyruvate in a solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the product, ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, precipitates and can be collected by filtration and recrystallized.

Step 3: Reduction to 2-(4-methoxyphenyl)thiazole-4-methanol The ester from the previous step is reduced to the corresponding alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

Step 4: Oxidation to this compound The alcohol is oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a solvent such as dichloromethane. The reaction progress is monitored by TLC, and upon completion, the product is purified by column chromatography.

Biological Activities and Data Presentation

Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The presence of the thiazole ring is crucial for their biological activity.

Anticancer Activity

Several studies have reported the cytotoxic effects of 2-(4-methoxyphenyl)thiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes like tubulin polymerization.[2]

Table 2: In Vitro Anticancer Activity of 2-(4-Methoxyphenyl)thiazole Derivatives

| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| SMART-8f (a 2-aryl-4-(3,4,5-trimethoxybenzoyl)thiazole) | Prostate (PC-3) | MTT | 0.041 | [3] |

| SMART-8f | Melanoma (WM-164) | MTT | 0.021 | [3] |

| ATCAA-1 (a 2-phenyl-thiazolidine-4-carboxylic acid amide) | Leukemia (CCRF-CEM) | NCI-60 Screen | 0.124 | [3] |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60) | MTT | 7.5 µg/mL | [4] |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (Jurkat) | MTT | 8.9 µg/mL | [4] |

| 4f (a thiazol-5(4H)-one derivative) | Colon (HCT-116) | MTT | 5.67 | [5] |

| 5a (a thiazol-5(4H)-one derivative) | Liver (HepG-2) | MTT | 3.34 | [5] |

Antimicrobial Activity

The thiazole scaffold is also a key component in many antimicrobial agents. Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole have been evaluated for their efficacy against various bacterial and fungal strains.

Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Thiazole Compound 1 | Staphylococcus aureus (MRSA) | Broth Microdilution | 1.38 | [6] |

| Thiazole Compound 2 | Staphylococcus aureus (MRSA) | Broth Microdilution | 1.40 | [6] |

| Thiazole Compound 1 | Staphylococcus aureus (VISA) | Broth Microdilution | 1.38-2.77 | [6] |

| Thiazole Compound 2 | Staphylococcus aureus (VISA) | Broth Microdilution | 0.70-1.40 | [6] |

| 6b (a 1,3,4-thiadiazole derivative) | Escherichia coli | Agar Dilution | - | [7][8] |

| 6h (a 1,3,4-thiadiazole derivative) | Salmonella enterica | Agar Dilution | - | [7][8] |

Note: Specific MIC values for 6b and 6h were not provided in the source, but they were reported to have significant activity.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, related thiazole derivatives have been shown to interfere with key cellular signaling cascades implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Another important target for thiazole-based anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Representative Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives.

Detailed Methodologies for Key Experiments

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[9]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

-

Reaction Setup: A reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

-

Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer at 340 nm.

-

Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of the control to determine the inhibitory effect. The IC₅₀ value for tubulin polymerization inhibition can then be calculated.[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its versatile chemistry allows for the synthesis of a diverse range of derivatives. The demonstrated anticancer and antimicrobial activities of related compounds highlight the importance of the 2-(4-methoxyphenyl)thiazole scaffold in medicinal chemistry. Further investigation into the specific mechanisms of action and the development of more potent and selective derivatives are promising avenues for future research in drug discovery. This technical guide provides a solid foundation for researchers and professionals working with this important class of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dmed.org.ua [library.dmed.org.ua]

- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) and a probable synthetic route for 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde. Due to the limited availability of complete, published experimental data for this specific molecule, this guide presents a compilation of data for structurally related compounds and outlines generalized experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehyde (-CHO) |

| ~8.10 | s | 1H | Thiazole H-5 |

| ~7.90 | d | 2H | Phenyl H-2', H-6' |

| ~7.00 | d | 2H | Phenyl H-3', H-5' |

| ~3.85 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde C=O |

| ~168.0 | Thiazole C-2 |

| ~162.0 | Phenyl C-4' |

| ~155.0 | Thiazole C-4 |

| ~129.0 | Phenyl C-2', C-6' |

| ~126.0 | Phenyl C-1' |

| ~125.0 | Thiazole C-5 |

| ~114.5 | Phenyl C-3', C-5' |

| ~55.5 | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1690 | Strong | C=O stretch (Aldehyde) |

| ~1605 | Strong | C=C stretch (Aromatic) |

| ~1500 | Strong | C=N stretch (Thiazole) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular Ion) |

| 218 | [M-H]⁺ |

| 190 | [M-CHO]⁺ |

| 135 | [C₇H₇O]⁺ (p-methoxybenzoyl cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail a probable synthetic route and standard procedures for obtaining the spectroscopic data for this compound.

Synthesis: Hantzsch Thiazole Synthesis

A widely applicable method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone or a related α-haloaldehyde derivative.

Step 1: Synthesis of 4-methoxythiobenzamide. 4-Methoxybenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux to yield 4-methoxythiobenzamide.

Step 2: Synthesis of this compound. 4-Methoxythiobenzamide is reacted with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal) in a solvent such as ethanol or acetone. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and characterization workflow.

Caption: Relationship between techniques and data.

An In-depth Technical Guide on 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde for Researchers and Drug Development Professionals

An Overview of a Promising Heterocyclic Scaffold

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, available experimental data, and insights into its potential biological significance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-(4-methoxyphenyl)-4-thiazolecarboxaldehyde, 4-Thiazolecarboxaldehyde, 2-(4-methoxyphenyl)- | ChemicalBook |

| CAS Number | 174006-71-4 | Chem-Impex |

| Molecular Formula | C₁₁H₉NO₂S | PubChem |

| Molecular Weight | 219.26 g/mol | PubChem |

| Appearance | Off-white solid | Chem-Impex |

| Boiling Point (Predicted) | 387.6 ± 48.0 °C | ChemicalBook |

| Density (Predicted) | 1.266 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | 26.2 µg/mL (at pH 7.4) | PubChem |

| Storage Conditions | 0-8°C | Chem-Impex |

Synthesis and Characterization

A plausible synthetic route could involve the reaction of a substituted thioamide with an α-haloketone to form the thiazole ring, followed by formylation at the 4-position. For instance, the synthesis of the analogous compound, 2-p-tolyl-thiazole-4-carbaldehyde, was achieved through the oxidation of the corresponding methanol derivative using manganese dioxide.[1] Another relevant synthesis is that of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which involves the reaction of thiourea with an appropriately substituted acetophenone in the presence of iodine.[2]

Characterization Data:

Detailed experimental spectral data for this compound is not comprehensively available in a single public source. However, based on the analysis of related compounds, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the protons of the methoxy group, the aromatic protons of the methoxyphenyl ring, the thiazole proton, and the aldehydic proton.

-

¹³C NMR: Resonances for the carbons of the methoxy group, the methoxyphenyl ring, the thiazole ring, and the carbonyl carbon of the aldehyde.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde, C-O stretching of the methoxy group, and vibrations associated with the aromatic and thiazole rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the thiazole and methoxyphenyl moieties.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3] A significant area of research for compounds containing the 2-aryl-thiazole scaffold is their potential as inhibitors of tubulin polymerization.[4][5][6][7][8][9]

Tubulin Polymerization Inhibition:

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.[4][7] Small molecules that inhibit tubulin polymerization bind to the tubulin subunits, preventing their assembly into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[7]

The diagram below illustrates the general mechanism of tubulin polymerization and its inhibition by small molecule inhibitors, a pathway potentially relevant to this compound and its derivatives.

Caption: General mechanism of tubulin polymerization and its inhibition by small molecules.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for the synthesis of a similar compound, 2-p-tolyl-thiazole-4-carbaldehyde, is described and can be adapted.[1]

General Protocol for Oxidation of a Thiazole Methanol to a Thiazole Carbaldehyde:

-

Reaction Setup: To a solution of the (2-aryl-thiazol-4-yl)methanol derivative in a suitable solvent (e.g., chloroform), add an excess of an oxidizing agent (e.g., manganese dioxide).

-

Reaction Execution: Stir the mixture at room temperature for an extended period (e.g., 12 hours).

-

Workup: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture through a pad of celite or diatomaceous earth to remove the solid oxidizing agent.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired carbaldehyde.

General Protocol for Tubulin Polymerization Assay (Turbidity-based):

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

-

Reagents: Purified tubulin, polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP), and the test compound.

-

Procedure:

-

Pre-incubate the test compound with tubulin in polymerization buffer on ice.

-

Initiate polymerization by warming the mixture to 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Analysis: Compare the polymerization rate in the presence of the test compound to a control (vehicle-treated) sample. Inhibitors will show a reduced rate of absorbance increase.

Conclusion

This compound represents a valuable scaffold for the development of novel compounds with potential applications in medicine and materials science. While comprehensive experimental data for this specific molecule is somewhat limited in publicly accessible literature, the known activities of related thiazole derivatives, particularly as tubulin polymerization inhibitors, highlight its promise as a lead structure for further investigation. The synthesis of this compound and its derivatives, followed by rigorous biological evaluation, could lead to the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing heterocyclic compound.

References

- 1. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document details two core methodologies: a two-step synthesis involving the initial formation of a thiazole precursor followed by formylation, and the direct Hantzsch thiazole synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methods in a research and development setting.

Core Synthesis Pathways

Two principal routes have been identified for the synthesis of this compound:

-

Two-Step Synthesis via Vilsmeier-Haack Formylation: This approach involves the initial synthesis of 2-(4-methoxyphenyl)thiazole, which is subsequently formylated at the C4-position using the Vilsmeier-Haack reaction.

-

Hantzsch Thiazole Synthesis: This is a direct, one-pot condensation reaction of 4-methoxythiobenzamide with a suitable α-haloaldehyde or its equivalent to directly form the target molecule.

Pathway 1: Two-Step Synthesis via Vilsmeier-Haack Formylation

This pathway is a reliable and well-documented method for the preparation of the title compound. It proceeds in two distinct experimental stages.

Step 1: Synthesis of 2-(4-Methoxyphenyl)thiazole

The precursor, 2-(4-methoxyphenyl)thiazole, can be synthesized via the condensation of 4-methoxybenzaldehyde with cysteamine hydrochloride, followed by oxidation of the resulting thiazolidine intermediate. An alternative and efficient method involves the microwave-assisted cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, which can be adapted for the synthesis of the non-benzofused thiazole.

-

Materials:

-

4-Methoxybenzaldehyde

-

Cysteamine Hydrochloride

-

Oxidizing agent (e.g., manganese dioxide or air)

-

Solvent (e.g., ethanol, toluene)

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of 4-methoxybenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.1 eq) in a suitable solvent is stirred at room temperature to form the intermediate 2-(4-methoxyphenyl)thiazolidine.

-

The thiazolidine intermediate is then oxidized to the corresponding thiazole. This can be achieved by the addition of an oxidizing agent like manganese dioxide or by bubbling air through the reaction mixture, often with heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 2-(4-methoxyphenyl)thiazole.

-

Step 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.

-

Materials:

-

2-(4-Methoxyphenyl)thiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, as solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF (as both solvent and reagent) is cooled in an ice bath to 0-5 °C.

-

Phosphorus oxychloride (1.5-2.0 eq) is added dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

A solution of 2-(4-methoxyphenyl)thiazole (1.0 eq) in anhydrous DCM is added dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled in an ice bath and carefully poured onto crushed ice.

-

The mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data for Pathway 1

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde, Cysteamine HCl | Oxidant | Ethanol | 4-8 hours | Reflux | 70-85 (estimated) |

| 2 | 2-(4-Methoxyphenyl)thiazole | POCl₃, DMF | DCM/DMF | 2-4 hours | 40-50 | 65-75 (estimated) |

Diagram of Pathway 1

Caption: Two-step synthesis of the target compound via Vilsmeier-Haack formylation.

Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis offers a more direct, one-pot approach to the target molecule. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

General Reaction Scheme

The reaction proceeds by the condensation of 4-methoxythiobenzamide with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal or 3-chloro-2-oxopropanal).

-

Materials:

-

4-Methoxythiobenzamide

-

3-Halo-2-oxopropanal (or a suitable precursor)

-

Solvent (e.g., ethanol, acetic acid)

-

Base (optional, e.g., sodium acetate, pyridine)

-

-

Procedure:

-

A solution of 4-methoxythiobenzamide (1.0 eq) in a suitable solvent is prepared in a round-bottom flask.

-

The 3-halo-2-oxopropanal derivative (1.0-1.2 eq) is added to the solution. A base may be added at this stage to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the final product.

-

Quantitative Data for Pathway 2

| Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Methoxythiobenzamide, 3-Halo-2-oxopropanal | Base (optional) | Ethanol or Acetic Acid | 2-24 hours | Room Temp. to Reflux | 79-90 (reported for similar one-pot syntheses)[1] |

Diagram of Pathway 2

Caption: Direct one-pot Hantzsch synthesis of the target compound.

Summary and Comparison of Pathways

| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Hantzsch Synthesis |

| Number of Steps | Two | One |

| Overall Yield | Moderate | Potentially High[1] |

| Versatility | High, allows for late-stage formylation | Dependent on the availability of the specific α-haloaldehyde |

| Reagents | POCl₃ and DMF are common but require careful handling | Requires synthesis of a specific, potentially unstable α-haloaldehyde |

| Scalability | Generally scalable | Can be scalable, especially with optimized one-pot procedures |

Conclusion

Both the two-step Vilsmeier-Haack pathway and the direct Hantzsch synthesis represent viable methods for the preparation of this compound. The choice of pathway will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for modularity in the synthesis. The Vilsmeier-Haack approach offers a more predictable and well-documented route, while the Hantzsch synthesis provides a more convergent and potentially higher-yielding one-pot alternative. This guide provides the necessary technical details for researchers to implement either of these synthetic strategies effectively.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its discovery, historical development, and key synthetic methodologies. Experimental protocols, quantitative data, and relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

This compound is a versatile synthetic intermediate characterized by a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a formyl group at the 4-position. The thiazole moiety is a prominent scaffold in numerous biologically active compounds, imparting a range of pharmacological activities.[1][2] The presence of the methoxyphenyl group and the reactive carbaldehyde function makes this compound a valuable building block for the synthesis of diverse derivatives with potential therapeutic applications, particularly in the development of anticancer and anti-infective agents.[1] Furthermore, its chromophoric properties make it a candidate for applications in materials science, such as in the development of dyes and pigments.[1]

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. However, its emergence is rooted in the broader exploration of thiazole chemistry, particularly through established synthetic routes like the Hantzsch thiazole synthesis and Vilsmeier-Haack formylation reactions, which have been employed for the synthesis of analogous structures. The CAS Registry Number 174006-71-4 was assigned to this compound, indicating its formal registration and characterization. The development of synthetic methods for 2-aryl-thiazole-4-carbaldehydes has been driven by the pursuit of novel compounds with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 174006-71-4 | [1] |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. The two most probable and widely applicable methods are the Hantzsch thiazole synthesis followed by formylation, or a direct formylation of a pre-formed 2-(4-methoxyphenyl)thiazole.

Hantzsch Thiazole Synthesis Route

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This route would involve the initial synthesis of a 2-(4-methoxyphenyl)thiazole derivative, which is then formylated at the 4-position.

A plausible approach involves the reaction of a thioamide (4-methoxythiobenzamide) with an α-haloketone. A related synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported, which provides a foundational protocol.[2]

Experimental Protocol (Adapted from related syntheses):

-

Materials: 4-methoxythiobenzamide, 2-bromo-1,1-diethoxyethane, ethanol.

-

Procedure:

-

Dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.

-

Add 2-bromo-1,1-diethoxyethane (1 equivalent) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, 4-(diethoxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole, can be purified by column chromatography.

-

The formyl group is unmasked by acidic hydrolysis of the diethyl acetal.

Experimental Protocol:

-

Materials: 4-(diethoxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole, dilute hydrochloric acid, dichloromethane.

-

Procedure:

-

Dissolve the acetal from the previous step in a suitable organic solvent such as dichloromethane.

-

Add dilute hydrochloric acid and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

-

Caption: Hantzsch synthesis route to the target compound.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings. This would involve the direct formylation of 2-(4-methoxyphenyl)thiazole.

Experimental Protocol:

-

Materials: 2-(4-Methoxyphenyl)thiazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane, ice, sodium bicarbonate.

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to ice-cold DMF (3-5 equivalents) with stirring.

-

To this reagent, add a solution of 2-(4-methoxyphenyl)thiazole (1 equivalent) in dichloromethane dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates completion.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Caption: Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)thiazole.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a variety of more complex molecules with potential biological activities.

Pharmaceutical Development

The thiazole nucleus is a key structural component in many pharmaceutical agents. This compound serves as an intermediate in the synthesis of molecules targeting cancer and infectious diseases.[1] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, it can be used to synthesize Schiff bases, which are known to possess a wide range of biological activities including antimicrobial and anticancer properties.[2]

Organic Synthesis

In organic synthesis, this aldehyde is a versatile building block.[1] It can undergo a variety of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the alcohol.

-

Wittig and related olefination reactions to form alkenes.

-

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

These reactions allow for the facile introduction of the 2-(4-methoxyphenyl)thiazole moiety into a wide array of molecular architectures.

Caption: Applications of the title compound.

Quantitative Data

While specific yield and biological activity data for the title compound are not extensively reported in a single source, related compounds provide an indication of potential efficacy. For instance, derivatives of 2-aminothiazoles have demonstrated significant biological activities.[2] Researchers utilizing this compound in their synthetic schemes would need to optimize reaction conditions to achieve desirable yields and subsequently evaluate the biological activities of the resulting derivatives.

| Data Type | Description | Expected Range/Value |

| Synthetic Yield (Hantzsch) | Overall yield for the two-step process. | Highly variable, dependent on optimization. |

| Synthetic Yield (Vilsmeier-Haack) | Yield for the one-step formylation. | Generally moderate to good for activated substrates. |

| Biological Activity | IC₅₀/MIC values of derivatives. | To be determined experimentally for specific targets. |

Conclusion

This compound is a heterocyclic compound with considerable potential in drug discovery and materials science. Its synthesis can be achieved through established methods such as the Hantzsch synthesis followed by formylation or direct Vilsmeier-Haack formylation. The reactivity of the aldehyde group, coupled with the inherent biological relevance of the thiazole scaffold, makes it a valuable intermediate for the generation of novel molecular entities. Further research into the synthesis of its derivatives and the evaluation of their biological properties is warranted to fully explore the therapeutic and technological potential of this versatile molecule.

References

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and diverse biological activities, including its anticancer, neuroprotective, and antimicrobial effects. Experimental protocols, quantitative data, and visual representations of key biological pathways are included to support further research and development.

Chemical and Physical Properties

This compound is an off-white solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical structure features a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a carbaldehyde group at the 4-position. This unique arrangement of functional groups makes it a valuable building block for developing novel therapeutic agents and functional materials.[1]

| Property | Value | Reference |

| CAS Number | 174006-71-4 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [1][2] |

| Molecular Weight | 219.26 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility (pH 7.4) | 26.2 µg/mL | [2] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for thiazole ring formation, followed by formylation. Key synthetic strategies include the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of the title compound, this would involve the reaction of a suitable α-halocarbonyl compound with 4-methoxythiobenzamide. Subsequent formylation at the 4-position of the resulting 2-(4-methoxyphenyl)-1,3-thiazole would yield the final product.

Vilsmeier-Haack Reaction

A more direct approach to introduce the carbaldehyde group is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds.[6][7] The synthesis of this compound can be achieved by the formylation of 2-(4-methoxyphenyl)-1,3-thiazole at the C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(4-methoxyphenyl)thiazole (General Procedure)

This protocol is a general representation based on the Vilsmeier-Haack reaction and may require optimization for this specific substrate.

Materials:

-

2-(4-methoxyphenyl)thiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Ice bath

-

Sodium acetate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or viscous oil.

-

Dissolve 2-(4-methoxyphenyl)thiazole in an anhydrous solvent (e.g., DCM) and add it to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a solution of sodium acetate.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain this compound.

Spectroscopic Data

¹H NMR:

-

A singlet for the aldehyde proton (-CHO) is expected in the range of δ 9.8-10.2 ppm.

-

A singlet for the proton at the 5-position of the thiazole ring.

-

Aromatic protons of the 4-methoxyphenyl group will appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm).

-

A singlet for the methoxy group (-OCH₃) protons around δ 3.8-3.9 ppm.

¹³C NMR:

-

The aldehyde carbonyl carbon is expected to resonate around δ 185-195 ppm.

-

Carbons of the thiazole and phenyl rings will appear in the aromatic region (δ 110-170 ppm).

-

The methoxy carbon will be observed around δ 55-56 ppm.

IR Spectroscopy:

-

A strong absorption band for the aldehyde carbonyl (C=O) stretching is expected around 1680-1700 cm⁻¹.

-

C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.

-

Bands corresponding to the aromatic C=C and C-N stretching of the thiazole and phenyl rings.

-

C-O stretching of the methoxy group.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising scaffolds for drug discovery.

Anticancer Activity

Derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole core have shown potent anticancer activity against various cancer cell lines. One of the primary mechanisms of action is the inhibition of tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[9]

Quantitative Anticancer Activity Data for 2-(4-Methoxyphenyl)-1,3-thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivative 4f | HCT-116 | 5.66 | [10] |

| HepG-2 | 2.89 | [10] | |

| MCF-7 | 4.46 | [10] | |

| Thiazole Derivative 5a | HCT-116 | 6.41 | [10] |

| HepG-2 | 3.34 | [10] | |

| MCF-7 | 4.51 | [10] | |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 | 7.5 (µg/mL) | [11] |

| Jurkat | 8.9 (µg/mL) | [11] | |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [12] |

| MDA-MB-231 | 53.4 | [12] | |

| Thiazole Derivative 4c | MCF-7 | 2.57 | [13] |

| HepG2 | 7.26 | [13] |

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by thiazole derivatives leading to apoptosis.

Neuroprotective Activity

Thiazole derivatives have emerged as potential neuroprotective agents, particularly through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[14] By enhancing AMPA receptor function, these compounds can activate downstream signaling pathways, such as the MAPK/ERK and PI3K-Akt pathways, leading to the increased production of brain-derived neurotrophic factor (BDNF).[14][15] This cascade of events can protect neurons from excitotoxicity and promote neuronal survival.

Signaling Pathway for AMPA Receptor-Mediated Neuroprotection

Caption: Neuroprotective signaling cascade initiated by AMPA receptor modulation.

Antimicrobial Activity

Various derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The thiazole ring is a common feature in many antimicrobial agents, and modifications to this core structure can lead to compounds with significant activity.

Quantitative Antimicrobial Activity Data for Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [16] |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [16] | |

| Bacillus subtilis | 1.56 - 6.25 | [16] | |

| Staphylococcus aureus | 1.56 - 6.25 | [16] | |

| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [16] |

| Staphylococcus aureus | 6.25 - 12.5 | [16] | |

| 1,3,4-thiadiazole derivative 24b | Staphylococcus aureus | 128 | [17] |

| 1,3,4-thiadiazole derivative 6h | Salmonella enterica | >100 (95% inhibition) | [10] |

| 1,3,4-thiadiazole derivative 5c | Gram-positive bacteria | 250 - 1000 | [18] |

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for in vitro antimicrobial activity screening.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, and antimicrobial agents. The synthetic accessibility of this core structure, combined with the diverse biological activities of its analogues, makes it an attractive starting point for the development of novel therapeutics. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. The AMPA receptor positive allosteric modulator, S18986, is neuroprotective against neonatal excitotoxic and inflammatory brain damage through BDNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Positive allosteric modulators of AMPA receptors are neuroprotective against lesions induced by an NMDA agonist in neonatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Core Mechanism: A Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in the development of novel therapeutic agents.[1] The thiazole ring, a common feature in many biologically active molecules, combined with the 4-methoxyphenyl and carbaldehyde moieties, makes this compound a "privileged scaffold." While direct studies on the specific mechanism of action of the parent carbaldehyde are limited, extensive research into its immediate derivatives provides compelling theoretical frameworks for its biological potential.

This technical guide synthesizes the available data on the derivatives of this compound to elucidate its most probable mechanisms of action. The evidence strongly suggests that the therapeutic activity is unlocked through the chemical modification of the 4-carbaldehyde group, leading to potent agents primarily targeting cellular division and enzymatic pathways.

Theory 1: Disruption of Microtubule Dynamics as an Anticancer Mechanism

A primary mechanism of action proposed for derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole core is the inhibition of tubulin polymerization.[2][3][4] Tubulin proteins are the fundamental building blocks of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Several studies on 2-aryl-thiazole derivatives, structurally analogous to the core compound, have demonstrated potent antiproliferative activity by binding to the colchicine site on β-tubulin.[5] This binding prevents the polymerization of tubulin into microtubules, leading to the collapse of the mitotic spindle and cell death.

Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.

Quantitative Data: Antiproliferative Activity of Related Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of closely related thiazole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aryl-4-(trimethoxybenzoyl)-thiazoles (SMART) | Melanoma (A375) | 0.003 - 0.015 | [2] |

| 2-Aryl-4-(trimethoxybenzoyl)-thiazoles (SMART) | Prostate (PC-3) | 0.002 - 0.009 | [2] |

| 2-(N-methylamino)-4-(trimethoxyphenyl)-thiazoles | Breast (MCF-7) | 0.008 - 1.2 | [5] |

| 2-(N-methylamino)-4-(trimethoxyphenyl)-thiazoles | Colon (HCT-116) | 0.004 - 0.9 | [5] |

| 1,3,4-Thiadiazole Derivatives (with methoxyphenyl) | Breast (MCF-7) | 49.6 | |

| Arylidene-hydrazinyl-thiazoles | Pancreatic (BxPC-3) | 1.69 - 2.2 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on methodologies described for evaluating tubulin polymerization inhibitors.[2][5]

-

Reagents & Materials: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compounds dissolved in DMSO, 96-well microplates, temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare a tubulin solution (e.g., 1 mg/mL) in General Tubulin Buffer on ice.

-

Add the test compound (e.g., at various concentrations) and a positive control (e.g., colchicine) to the designated wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).

-

Add the tubulin solution to each well.

-

Initiate the polymerization reaction by adding GTP (final concentration 1 mM) and transferring the plate to a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Theory 2: Enzyme Inhibition as a Mode of Action

Derivatization of the 4-carbaldehyde group into structures like carboxamides or hydrazones creates molecules with the potential to act as specific enzyme inhibitors. This suggests a second major mechanistic theory for the core scaffold.

Sub-Theory 2.1: Cyclooxygenase (COX) Inhibition

Schiff bases and carboxamides derived from thiazole-4-carbaldehydes have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are often overexpressed in various cancers.

A study involving the synthesis of 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide derivatives demonstrated their potential to inhibit COX-1 and COX-2 enzymes.[7] This suggests a role in both anti-inflammatory and potential anticancer applications.

Caption: Experimental workflow for evaluating COX inhibition by thiazole derivatives.

Quantitative Data: COX Inhibition by Thiazole Carboxamide Derivatives

The following data is from a study on 2-(4-methoxyphenyl)-thiazole-4-carboxamide derivatives.[7]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-methoxyphenyl)-N-(4-fluorophenyl)thiazole-4-carboxamide | 0.239 | 0.191 | 1.251 |

| 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide | 2.648 | 0.958 | 2.766 |

| Celecoxib (Reference) | 0.048 | 0.002 | 23.8 |

Sub-Theory 2.2: α-Amylase Inhibition

Derivatives formed by reacting the carbaldehyde with hydrazines have been evaluated as potential agents for managing type II diabetes complications. One study synthesized a series of arylidenehydrazinyl-4-methoxyphenylthiazoles and found them to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[8] Molecular docking studies supported these findings, showing strong binding interactions within the enzyme's active site.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a generalized representation based on commercially available COX inhibitor screening kits.[7]

-

Reagents & Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), reaction buffer, test compounds in DMSO, 96-well plate, spectrophotometer.

-

Procedure:

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add the test compound or reference inhibitor (e.g., Celecoxib) to the appropriate wells.

-

Add either the COX-1 or COX-2 enzyme to each well and briefly incubate at room temperature (e.g., 10 minutes).

-

Add the colorimetric substrate.

-

Initiate the reaction by adding arachidonic acid to all wells.

-